molecular formula C17H18F3N5O2 B2878541 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034500-32-6

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2878541
CAS No.: 2034500-32-6
M. Wt: 381.359
InChI Key: YTIFWARBWCCRMX-UHFFFAOYSA-N
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Description

The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule featuring a combination of pyrazine, pyrrolidine, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrazine Intermediate: The initial step involves the synthesis of the 6-(dimethylamino)pyrazine-2-ol intermediate. This can be achieved through the reaction of 2-chloropyrazine with dimethylamine under basic conditions.

    Coupling with Pyrrolidine: The pyrazine intermediate is then coupled with pyrrolidine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Pyridine Moiety: The final step involves the introduction of the 6-(trifluoromethyl)pyridin-3-yl group. This can be done through a nucleophilic substitution reaction where the pyrrolidine-pyrazine intermediate reacts with 6-(trifluoromethyl)pyridin-3-yl chloride.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the pyridine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone
  • (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-(trifluoromethyl)pyridin-3-yl)methanone

Uniqueness

Compared to similar compounds, (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is unique due to the presence of both the trifluoromethyl group and the dimethylamino group. These functional groups confer distinct electronic properties and reactivity, making the compound particularly versatile in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O2/c1-24(2)14-8-21-9-15(23-14)27-12-5-6-25(10-12)16(26)11-3-4-13(22-7-11)17(18,19)20/h3-4,7-9,12H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIFWARBWCCRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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